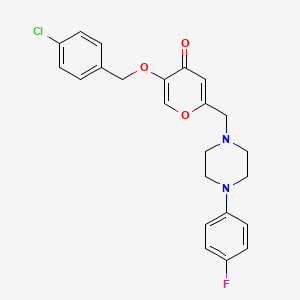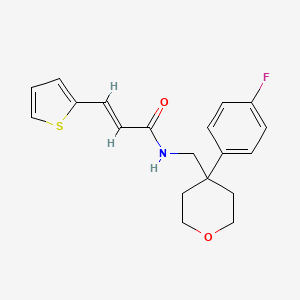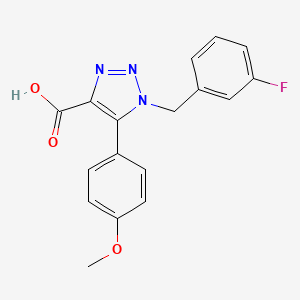
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Receptor Antagonism
3-Hydroxy-quinazoline-2,4-dione derivatives, which share a structural similarity to the specified compound, have been reported to exhibit selective antagonism for Gly/NMDA and AMPA receptors. These compounds, including those with chlorinated benzofused moieties, show promise as selective Gly/NMDA antagonists, while derivatives with a 6-(1,2,4-triazol-4-yl) group target AMPA receptors (Colotta et al., 2004).
Antitumor Activities
Novel bioactive 1,2,4-oxadiazole analogs, which are structurally related, have been synthesized and tested for antitumor activity against a range of cell lines. These compounds have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer research (Maftei et al., 2013).
AMPA and Kainate Receptor Selective Antagonists
Studies have also explored 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as potential AMPA and kainate receptor antagonists. These studies have shown that modifications of the quinazoline scaffold can result in compounds with high affinity and selectivity towards these receptors, which could be relevant for neurological research (Colotta et al., 2006).
Molecular Docking and Inhibitory Activities
There has been research on compounds with structural features similar to the specified compound, particularly in terms of molecular docking and inhibitory activities against specific proteins like SHP2. These compounds have demonstrated potential in inhibiting SHP2 protein, which could have implications in the study of various diseases (Wu et al., 2022).
Antibacterial and Antifungal Activities
Related compounds, including quinazoline-4(3H)-ones with oxadiazole moieties, have been synthesized and tested for their antibacterial and antifungal properties. These studies have highlighted the potential of such compounds in developing new antimicrobial agents (Gupta et al., 2008).
Antimalarial Applications
Hybrid molecules featuring quinazolin-2,4-dione scaffolds have been synthesized and assessed for antimalarial activity. In silico molecular docking studies have been conducted to evaluate their potential as inhibitors against malaria, showcasing another important area of application for these compounds (Abdelmonsef et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system followed by the introduction of the 4-chlorobenzyl and o-tolyl-1,2,4-oxadiazol-5-yl groups.", "Starting Materials": [ "2-aminobenzoic acid", "4-chlorobenzaldehyde", "o-tolyl hydrazine", "ethyl acetoacetate", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "potassium carbonate", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Synthesis of 2-aminobenzonitrile: 2-aminobenzoic acid is treated with phosphorus oxychloride to form 2-aminobenzonitrile.", "Synthesis of 2-aminobenzamide: 2-aminobenzonitrile is treated with sodium hydroxide to form 2-aminobenzamide.", "Synthesis of 2-phenylquinazoline: 2-aminobenzamide is treated with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form 2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-2-phenylquinazoline: 2-phenylquinazoline is treated with 4-chlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride to form 3-(4-chlorobenzyl)-2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline: 3-(4-chlorobenzyl)-2-phenylquinazoline is treated with sodium nitrite and sulfuric acid to form the corresponding diazonium salt, which is then treated with o-tolyl hydrazine in the presence of sodium acetate to form 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline.", "Synthesis of 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: 3-(4-chlorobenzyl)-7-(3-nitro-1,2,4-oxadiazol-5-yl)-2-phenylquinazoline is reduced with sodium dithionite in the presence of sodium bicarbonate to form 3-(4-chlorobenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione." ] } | |
| 1207016-51-0 | |
分子式 |
C24H17ClN4O3 |
分子量 |
444.88 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c1-14-4-2-3-5-18(14)21-27-22(32-28-21)16-8-11-19-20(12-16)26-24(31)29(23(19)30)13-15-6-9-17(25)10-7-15/h2-12H,13H2,1H3,(H,26,31) |
InChIキー |
QSTJWTQJWCSDSH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2833095.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B2833096.png)

![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)

![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
![2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2833109.png)
![6-[4-(1-Methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2833114.png)
